molecular formula C9H14ClNS B1472035 Cyclobutyl(thiophen-2-yl)methanamine hydrochloride CAS No. 1864059-28-8

Cyclobutyl(thiophen-2-yl)methanamine hydrochloride

Cat. No. B1472035
CAS RN: 1864059-28-8
M. Wt: 203.73 g/mol
InChI Key: LRZWEVRXBAALFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(thiophen-2-yl)methanamine hydrochloride, also known as CBTM-HCl, is a novel synthetic compound that has been used in a variety of scientific research applications. CBTM-HCl is a derivative of thiophene, a heterocyclic aromatic compound that has been extensively studied as a possible pharmaceutical agent. CBTM-HCl has been found to possess a wide range of pharmacological properties, including anticonvulsant, anti-inflammatory, and anti-cancer activities. In addition, CBTM-HCl has been studied for its potential use as a therapeutic agent for various neurological disorders.

Scientific Research Applications

Synthesis and Antiosteoclast Activity

Cyclobutyl(thiophen-2-yl)methanamine hydrochloride and its derivatives have been explored for their synthesis and biological activities. For instance, a family of compounds showing antiosteoclast and osteoblast activity was synthesized, highlighting the potential of cyclobutyl(thiophen-2-yl)methanamine derivatives in bone-related diseases (G. S. Reddy et al., 2012).

Antitubercular Activity

Another significant application involves the synthesis of oxazolyl thiosemicarbazones, including derivatives of cyclobutyl(thiophen-2-yl)methanamine, evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. This research indicates the compound's potential in developing new antitubercular agents (D. Sriram et al., 2006).

Metal Ion Sensing

Derivatives have also been utilized in the development of new ligands for sensing metal ions. The azomethine–thiophene ligands, related to cyclobutyl(thiophen-2-yl)methanamine, demonstrated applications in fluorescence and mass spectrometry for detecting nickel and palladium ions, suggesting their utility in environmental and analytical chemistry (B. Pedras et al., 2007).

Synthesis and Characterization of Metal Complexes

Research on the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands, including cyclobutyl(thiophen-2-yl)methanamine derivatives, has shown their potential as pre-catalysts in Heck and Suzuki cross-coupling reactions. This application is crucial for the development of new materials and pharmaceuticals (H. Chiririwa et al., 2013).

Antimicrobial Activity

Furthermore, novel derivatives of benzofuran, incorporating cyclobutyl(thiophen-2-yl)methanamine, were synthesized and evaluated for their antimicrobial activity. This research highlights the compound's relevance in discovering new antimicrobial agents (M. Koca et al., 2005).

properties

IUPAC Name

cyclobutyl(thiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c10-9(7-3-1-4-7)8-5-2-6-11-8;/h2,5-7,9H,1,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWEVRXBAALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(thiophen-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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